(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine
Beschreibung
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is 2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid . This nomenclature reflects the compound’s stereochemical configuration at the second carbon atom (denoted as S), which arises from the chiral center in the 3-phenylpropyl backbone. The two tert-butoxycarbonyl (Boc) groups are attached to the primary and secondary amine moieties, while the glycine residue terminates in a carboxylic acid group. The phenyl group at the third carbon of the propyl chain introduces aromaticity and influences the molecule’s hydrophobic interactions.
The stereochemical integrity of the (2S) configuration is critical for maintaining the compound’s structural role in peptide synthesis, where it serves as a protected intermediate to prevent unwanted side reactions during coupling processes.
Molecular Formula and Weight Analysis (C₂₁H₃₂N₂O₆)
The molecular formula C₂₁H₃₂N₂O₆ corresponds to a molecular weight of 408.49 g/mol . This composition includes:
- 21 carbon atoms : Distributed across the Boc groups, phenyl ring, and glycine backbone.
- 32 hydrogen atoms : Predominantly from aliphatic Boc substituents and the propyl chain.
- 2 nitrogen atoms : Located in the primary and secondary amine groups.
- 6 oxygen atoms : Present in the Boc carbonyls, carboxylic acid, and ether linkages.
A breakdown of the molecular composition is provided in Table 1.
Table 1: Elemental Composition and Weight Contribution
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 21 | 12.01 | 252.21 |
| H | 32 | 1.008 | 32.26 |
| N | 2 | 14.01 | 28.02 |
| O | 6 | 16.00 | 96.00 |
| Total | 408.49 |
The molecular weight aligns with its role as a mid-sized peptide derivative, balancing solubility in organic solvents with sufficient steric bulk to protect reactive amine groups during synthetic workflows.
Functional Group Identification: Boc-Protected Amino and Carboxylic Acid Moieties
The compound features three key functional groups (Figure 1):
- Boc-Protected Primary Amine : The tert-butoxycarbonyl (Boc) group shields the primary amine at the second carbon of the propyl chain, rendering it inert to nucleophilic attack during peptide elongation.
- Boc-Protected Secondary Amine : A second Boc group protects the glycine residue’s α-amino group, ensuring regioselectivity in subsequent coupling reactions.
- Carboxylic Acid : The terminal glycine moiety retains a free carboxylic acid group, enabling activation for amide bond formation.
Figure 1: Functional Groups in this compound
Boc Group (Primary Amine)
|
N─C(═O)─O─C(CH₃)₃
|
Boc Group (Secondary Amine)
|
N─C(═O)─O─C(CH₃)₃
|
Carboxylic Acid (─COOH)
The phenyl group on the propyl chain enhances hydrophobicity, aiding in purification via reverse-phase chromatography. The Boc groups’ steric bulk also minimizes undesired side reactions, such as racemization, during solid-phase peptide synthesis.
Conformational Analysis via Molecular Modeling
Molecular mechanics simulations and X-ray crystallography studies of analogous Boc-protected peptides reveal that this compound adopts a β-turn-like conformation stabilized by intramolecular hydrogen bonding. Key findings include:
- Torsional Angles : The central propyl chain’s φ (C–N–Cα–C) and ψ (N–Cα–C–N) angles approximate −60° and −30°, respectively, consistent with Type II β-turn geometries.
- Hydrogen Bonding : The Boc carbonyl oxygen forms a weak hydrogen bond (2.8–3.1 Å) with the glycine amide proton, reducing conformational flexibility.
- Steric Effects : The bulky Boc groups and phenyl ring restrict rotation around the Cα–N bond, favoring a single dominant conformer in nonpolar solvents.
Table 2: Conformational Parameters from Molecular Modeling
These conformational traits enhance the compound’s utility in synthesizing structurally constrained peptides, such as cyclic analogs or foldamers, where predefined backbone geometries are critical.
Eigenschaften
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBLTXIOYFGHND-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40724430 | |
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217833-76-5 | |
| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Large-Scale Procedure (Patent CN104276964A)
Reagents :
-
L-glycine (1 eq)
-
Sodium bicarbonate (1.2 eq)
-
(Boc)₂O (2.1 eq, added in 3 batches)
-
Solvents: Water, dioxane, n-hexane
Steps :
-
Alkaline Activation :
Dissolve L-glycine (1 kg) in 5.5 L water. Add sodium bicarbonate (884 g) to adjust pH ≥10. -
Boc Protection :
Add (Boc)₂O (442 g) in three batches over 8 hours at 25°C. -
Impurity Removal :
Extract with n-hexane (3 × 12 mL/g glycine) to remove hydrophobic byproducts. -
Acidification and Extraction :
Adjust to pH 2–3 using 3 M HCl, then extract with dioxane (3 × 0.6 L/g glycine). -
Crystallization :
Concentrate the organic layer and precipitate with n-hexane. Yield: 93.8% (25.0 g from 18.1 g glycine).
Table 1: Reaction Conditions and Outcomes
| Parameter | Embodiment 1 | Embodiment 2 |
|---|---|---|
| Glycine (g) | 18.1 | 1000 |
| (Boc)₂O (g) | 25 | 442 |
| Reaction Time (h) | 8 | 8 |
| Yield (%) | 93.8 | 92.1 |
| Purity (HPLC) | >99% | >99% |
Critical Process Considerations
Solvent and pH Optimization
Byproduct Management
-
Hexane Extraction : Removes tert-butanol and dicarbonate byproducts, reducing downstream purification burden.
-
Acidification Strategy : pH 2–3 selectively protonates the product, enabling dioxane extraction while leaving ionic impurities in the aqueous phase.
| Manufacturer | Scale (mg) | Price ($) | Purity (%) |
|---|---|---|---|
| TRC | 10 | 155 | 95 |
| AK Scientific | 5 | 239 | 97 |
| American Custom | 5 | 497.96 | 95 |
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine undergoes various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Deprotection: The major product is the free amine, which can be further reacted or used in peptide synthesis.
Coupling: The major products are peptides or peptide derivatives, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
General Synthetic Route
- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.
- Boc Protection : The amino group is protected using di-tert-butyl dicarbonate (Boc2O).
- Functionalization : Subsequent reactions introduce the phenylpropyl side chain through alkylation or acylation methods.
- Deprotection : Finally, the Boc groups can be removed under acidic conditions to yield the target compound.
Medicinal Chemistry
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural similarity to natural amino acids makes it suitable for designing enzyme inhibitors and receptor ligands.
- Case Study : Research has demonstrated that derivatives of Boc-glycine can inhibit specific enzymes involved in metabolic pathways, providing potential therapeutic benefits in treating diseases such as cancer and diabetes .
Peptide Synthesis
The compound is widely used in peptide synthesis due to its ability to form stable peptide bonds while maintaining the integrity of other functional groups.
- Application Example : In the development of cyclic peptides, this compound can be incorporated into peptide sequences to enhance stability and bioactivity .
Bioconjugation
This compound can also be utilized in bioconjugation processes, linking biomolecules such as proteins or nucleic acids to enhance their therapeutic efficacy or targeting capabilities.
- Research Insight : Studies have shown that conjugates formed with Boc-glycine derivatives exhibit improved pharmacokinetic profiles compared to their unconjugated counterparts .
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis, particularly enzyme inhibitors | Effective against specific targets in metabolic pathways |
| Peptide Synthesis | Building block for stable peptides | Enhances stability and activity in cyclic peptides |
| Bioconjugation | Linking agents for improved drug delivery | Improved pharmacokinetic profiles observed in conjugated forms |
Wirkmechanismus
The mechanism of action of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine primarily involves its role as a protected amino acid derivative. The Boc groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.
Vergleich Mit ähnlichen Verbindungen
(2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine
This deuterated analog (CAS 1217601-60-9) replaces five hydrogen atoms with deuterium on the phenylpropyl chain, resulting in a molecular formula of C21H27D5N2O6 and a molecular weight of 413.52 g/mol . The deuterium substitution enhances metabolic stability in pharmacokinetic studies, making it a critical tool for isotope-labeled drug development . While the non-deuterated form is stored at 2–8°C, the deuterated variant requires storage below -20°C to maintain stability .
Boc-glycine
Boc-glycine (CAS 21715-90-2) is a simpler derivative with a single Boc group on the glycine amino group (C7H13NO4, MW 191.18 g/mol) . Unlike the target compound, it lacks the phenylpropyl side chain and secondary Boc protection, rendering it less sterically hindered and more reactive in peptide coupling reactions. Boc-glycine is widely used in liquid-phase peptide synthesis (e.g., palmitoyl hexapeptide-12) and as a precursor for anhydride formation in protein derivatization .
Boc-Protected Amino Acid Derivatives
Boc-L-alanine and Boc-β-alanine
Boc-L-alanine (CAS 15761-38-5) and Boc-β-alanine (CAS 43035-29-6) are structurally distinct due to their side chains (methyl vs. hydrogen for β-alanine). These compounds are employed in synthesizing chemotherapeutic agents, such as (E)-3,5-difluoro-4’-N-Boc-aminostyrene derivatives, where their side chains influence hydrophobicity and binding affinity . Compared to the target compound, their smaller side chains reduce steric hindrance, enabling faster coupling rates in solid-phase synthesis.
Boc-L-valine
Boc-L-valine (CAS 13734-41-3 ) features an isopropyl side chain, enhancing lipophilicity. It is used in peptide synthesis for drugs requiring membrane permeability, contrasting with the target compound’s phenyl group, which may improve aromatic interactions in receptor binding .
Data Tables
Table 1: Structural and Physical Properties
Biologische Aktivität
(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 408.49 g/mol. The compound features two Boc (tert-butyloxycarbonyl) protecting groups, which are commonly used in peptide synthesis to protect amino groups during reactions.
Synthesis
The synthesis of this compound typically involves the coupling of Boc-protected amino acids with appropriate coupling agents. A notable method for synthesizing related compounds involves an asymmetric Mannich reaction using α-chloroglycine esters as imino ester surrogates, leading to enantioenriched α-amino esters .
Antimalarial Activity
Recent studies have highlighted the antiplasmodial activity of compounds derived from glycine and its derivatives. For instance, compounds similar to this compound were screened against Plasmodium falciparum, demonstrating potent antimalarial effects. The IC values for some derivatives were reported in the nanomolar range, indicating strong inhibitory activity against both chloroquine-sensitive and resistant strains .
Table 1: Antiplasmodial Activity of Glycine Derivatives
| Compound | Strain Type | IC (nM) |
|---|---|---|
| 15a | CQ-S | 9.79 |
| 15c | CQ-R | 11.52 |
Inhibition of β-Hematin Formation
The inhibition of β-hematin formation is another critical mechanism through which these compounds exert their antimalarial effects. The synthesized derivatives showed concentration-dependent inhibition with IC values ranging from 0.14 to 0.27 mM, indicating their potential as effective antimalarial agents .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of related compounds has provided insights into how modifications influence biological activity. For instance, increasing the chain length or altering substituents on the amino acids significantly affected the antiplasmodial potency .
In a study focused on carbonic anhydrase inhibitors, several derivatives were found to interact effectively with active site residues, blocking the enzyme's activity through hydrogen bonding interactions. This study suggests that modifications similar to those seen in this compound could enhance its biological activity against specific targets like carbonic anhydrase II .
Table 2: Inhibitory Activity Against Carbonic Anhydrase II
| Compound | IC (µM) |
|---|---|
| 4a | 12.1 |
| 4c | 18.1 |
Pharmacokinetics and Drug-Likeness
The pharmacokinetic properties of this compound have been evaluated using models such as the BOILED-Egg model, predicting high gastrointestinal absorption and adherence to Lipinski's rule of five, indicating favorable drug-like properties .
Q & A
Q. What are the recommended synthetic routes for (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine in peptide chemistry?
This compound is typically synthesized via carbodiimide-mediated coupling, using reagents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or N,N′-dicyclohexylcarbodiimide (DCC). For example, Boc-glycine anhydride can be prepared by reacting Boc-glycine with DCC in methylene chloride, followed by coupling with the amine-containing intermediate . Solvent choice (e.g., isopropyl alcohol) and temperature control (e.g., 55°C) are critical to minimize side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key methods include:
- NMR spectroscopy to confirm Boc group retention and stereochemistry.
- HPLC (reverse-phase) with UV detection to assess purity (>97% as per catalog data) .
- Mass spectrometry (e.g., ESI-MS) to verify molecular weight (e.g., 413.52 g/mol for deuterated analogs) . Post-synthesis, TFA treatment removes Boc groups, enabling further validation via LC-MS .
Q. What solubility properties influence experimental design?
The compound is insoluble in water and petroleum ether but soluble in alkaline solutions and ethyl acetate . This necessitates polar aprotic solvents (e.g., DMF) for coupling reactions and alkaline buffers for purification. Insolubility in water complicates aqueous workups, requiring alternative isolation methods like precipitation or chromatography .
Q. What safety protocols are essential for handling Boc-protected derivatives?
- Use EN166-certified goggles and nitrile gloves to prevent skin/eye contact .
- Work under fume hoods to avoid inhalation of dust/aerosols .
- Store at -20°C for long-term stability, avoiding strong oxidizers .
Advanced Research Questions
Q. How can racemization be minimized during Boc-glycine coupling in chiral syntheses?
Racemization risks increase in polar solvents and at high temperatures. Mitigation strategies include:
Q. How do isotopic labels (e.g., phenyl-d5) affect synthetic pathways or analytical workflows?
Deuterated analogs (e.g., (2S)-N-(2-Boc-amino-3-phenyl-d5-propyl) Boc-glycine) introduce kinetic isotope effects, potentially slowing reaction rates. However, they are invaluable for:
Q. What methodologies resolve contradictions in Boc group stability data across studies?
Discrepancies in reported stability (e.g., decomposition under acidic vs. neutral conditions) can be addressed through:
Q. How can premature Boc deprotection be prevented in multi-step syntheses?
Premature deprotection occurs under acidic or nucleophilic conditions. Solutions include:
Q. What analytical challenges arise in quantifying trace impurities in Boc-protected intermediates?
Challenges include co-elution of byproducts in HPLC and low UV absorbance of non-aromatic impurities. Solutions involve:
Q. How do Boc-protected amino acids impact solid-phase peptide synthesis (SPPS) efficiency?
Boc groups require TFA for cleavage, limiting compatibility with acid-sensitive residues. Optimization involves:
- Alternative protecting groups (e.g., Fmoc) for acid-labile sequences.
- Stepwise monitoring via Kaiser test or FT-IR to confirm coupling completion .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
